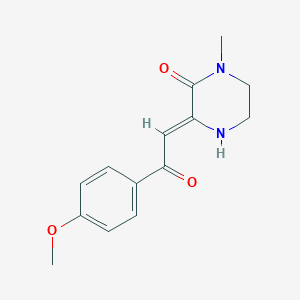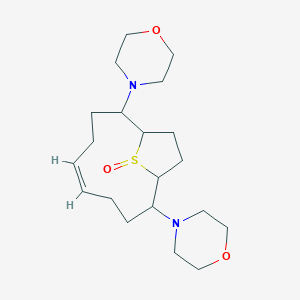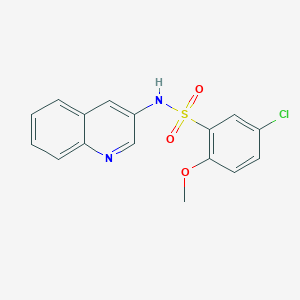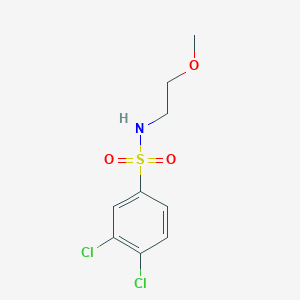
Hydramacroside B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydramacroside B is a bioactive secoiridoid glucoside complex . It was isolated from the leaves of Hydrangea macrophylla SERINGE var. thunbergii MAKINO .
Synthesis Analysis
The absolute stereostructures of hydramacrosides A and B were elucidated based on chemical and physicochemical evidence . This included the application of the ^13C NMR glycosylation shift rule of 1, 1’-disaccharides and the modified Mosher’s method .Chemical Reactions Analysis
Hydramacrosides A and B exhibited inhibitory effect on the histamine release from rat mast cells induced by antigen-antibody reaction .Scientific Research Applications
Protein Synthesis and Modification
- Protein Chemical Synthesis: Hydrazide chemistry, closely related to Hydramacroside B, has been noted for its role in the synthesis and modification of proteins. It serves as a key intermediate in various synthesis methods, significantly improving the efficiency of protein chemical synthesis (Huang, Fang, & Liu, 2016).
Environmental Applications
- Wastewater Treatment: Activated carbon prepared from bamboo waste, which can be chemically activated using agents related to Hydramacroside B, has been studied for its effectiveness in removing pollutants from textile mill wastewater (Ahmad & Hameed, 2010).
Hydrate Inhibition
- Gas Hydrate Inhibition: Tetramethyl ammonium chloride, which shares functional similarities with Hydramacroside B, has been evaluated for its dual function in inhibiting methane and carbon dioxide hydrates. This suggests potential applications of similar compounds in offshore flow assurance strategies (Khan, Lal, Keong, & Ahmed, 2019).
Antibacterial Activity
- Antimicrobial Proteins: Research on Hydramacin-1, a protein with structural similarities to Hydramacroside B, has shown potent activity against both Gram-positive and Gram-negative bacteria, including multi-resistant strains. This indicates potential applications in developing new antimicrobial agents (Jung et al., 2008).
DNA Research
- DNA Conformation Studies: Studies on DNA conformation, an area relevant to the structural properties of Hydramacroside B, highlight the importance of hydration and DNA structure in interpreting infrared spectra, which can be crucial for clinical diagnostics (Wood, 2016).
Medical Applications
- Bone Marrow Aspirate Concentrate (BMAC) in Orthopedics: Various studies have examined the use of BMAC, which could be related to Hydramacroside B in its biochemical properties, for treating osteoarthritis, chondral injuries, and other musculoskeletal conditions. These studies underscore the safety and potential efficacy of BMAC in regenerative therapies (Chahla et al., 2016; Shapiro et al., 2017; Cavallo et al., 2020; Cotter et al., 2018).
Bioinformatics and Computational Applications
- CFD Application in Turbomachinery: The use of computational fluid dynamics (CFD) applications, like Hydra, in designing turbomachinery may involve principles of fluid dynamics that could be analogous to the biochemical interactions of Hydramacroside B (Reguly et al., 2014).
properties
CAS RN |
161161-67-7 |
|---|---|
Product Name |
Hydramacroside B |
Molecular Formula |
C6H7BrN2O2S |
Molecular Weight |
606.6 g/mol |
IUPAC Name |
(4S)-1-[(4aS,5R,6S)-5-ethenyl-1-oxo-6-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,4a,5,6-tetrahydro-3H-pyrano[3,4-c]pyran-3-yl]-4-hydroxy-8-(4-hydroxyphenyl)octane-2,6-dione |
InChI |
InChI=1S/C30H38O13/c1-2-21-22-12-20(11-19(35)10-18(34)9-17(33)8-5-15-3-6-16(32)7-4-15)41-28(39)23(22)14-40-29(21)43-30-27(38)26(37)25(36)24(13-31)42-30/h2-4,6-7,14,18,20-22,24-27,29-32,34,36-38H,1,5,8-13H2/t18-,20?,21+,22-,24+,25+,26+,27+,29-,30-/m0/s1 |
InChI Key |
NRVMYJKCFMJRML-LACQVYASSA-N |
Isomeric SMILES |
C=C[C@@H]1[C@@H]2CC(OC(=O)C2=CO[C@H]1O[C@H]3[C@@H]([C@@H]([C@@H]([C@H](O3)CO)O)O)O)CC(=O)C[C@H](CC(=O)CCC4=CC=C(C=C4)O)O |
SMILES |
C=CC1C2CC(OC(=O)C2=COC1OC3C(C(C(C(O3)CO)O)O)O)CC(=O)CC(CC(=O)CCC4=CC=C(C=C4)O)O |
Canonical SMILES |
C=CC1C2CC(OC(=O)C2=COC1OC3C(C(C(C(O3)CO)O)O)O)CC(=O)CC(CC(=O)CCC4=CC=C(C=C4)O)O |
synonyms |
hydramacroside B |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[(5-Chloro-2-ethoxyphenyl)sulfonyl]-2-methylpiperidine](/img/structure/B222965.png)






![(3Z)-3a,6,6,9a-tetramethyl-3-[(3E,5E)-6-(5-methyl-6-oxopyran-2-yl)hepta-3,5-dien-2-ylidene]-4,5,5a,8,9,9b-hexahydro-1H-cyclopenta[a]naphthalene-2,7-dione](/img/structure/B223142.png)

![1-[(4-Chloro-2,5-dimethylphenyl)sulfonyl]azepane](/img/structure/B223198.png)

![1-[(2,5-Dimethoxy-4-methylphenyl)sulfonyl]azepane](/img/structure/B223214.png)
